Hexanoic acid, 6-[(2-methyl-1-oxo-2-propenyl)oxy]-
Overview
Description
Hexanoic acid, 6-[(2-methyl-1-oxo-2-propenyl)oxy]- is a chemical compound with the molecular formula C10H16O4. It is known for its applications in various industries, including pharmaceuticals and chemicals. This compound is a colorless liquid with excellent solubility in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanoic acid, 6-[(2-methyl-1-oxo-2-propenyl)oxy]- can be synthesized through esterification reactions. One common method involves the reaction of hexanoic acid with 2-methyl-1-oxo-2-propenyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the esterification process to completion .
Industrial Production Methods
In industrial settings, the production of hexanoic acid, 6-[(2-methyl-1-oxo-2-propenyl)oxy]- often involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-[(2-methyl-1-oxo-2-propenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Hexanoic acid, 6-[(2-methyl-1-oxo-2-propenyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug formulation and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexanoic acid, 6-[(2-methyl-1-oxo-2-propenyl)oxy]- involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by disrupting their cell membranes. The ester group in the compound can undergo hydrolysis, releasing active molecules that interfere with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid: A simpler carboxylic acid with similar chain length but without the ester group.
2-Oxo-hexanoic acid methyl ester: Another ester with a different functional group arrangement.
Hexanoic acid, 2-propenyl ester: An ester with a different alkyl group attached
Uniqueness
Hexanoic acid, 6-[(2-methyl-1-oxo-2-propenyl)oxy]- is unique due to its specific ester group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
6-(2-methylprop-2-enoyloxy)hexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-8(2)10(13)14-7-5-3-4-6-9(11)12/h1,3-7H2,2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOVQJGQJXCCGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
112727-51-2 | |
Details | Compound: Poly[oxy(1-oxo-1,6-hexanediyl)], α-hydro-ω-[(2-methyl-1-oxo-2-propen-1-yl)oxy]- | |
Record name | Poly[oxy(1-oxo-1,6-hexanediyl)], α-hydro-ω-[(2-methyl-1-oxo-2-propen-1-yl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112727-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10566086 | |
Record name | 6-[(2-Methylacryloyl)oxy]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111720-19-5 | |
Record name | 6-[(2-Methylacryloyl)oxy]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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